![molecular formula C37H48N6O10S3 B1450006 2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate CAS No. 1782950-80-4](/img/structure/B1450006.png)
2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Overview
Description
2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C37H48N6O10S3 and its molecular weight is 833 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Detection
A notable application of a similar compound is in cancer detection. A water-soluble near-infrared dye, closely related to the specified chemical, has been synthesized for use in optical imaging to detect cancer. This dye shows improved quantum yield and selectivity for bioconjugation, making it a potential tool for developing molecular-based beacons for cancer identification (Pham, Medarova, & Moore, 2005).
Study of H-Aggregates in Aqueous Solutions
Research on the aggregation behavior of an Indocyanine Cy5 dye, which shares structural similarities with the chemical , has been conducted. This study used spectroscopic methods and cryogenic transmission electron microscopy to analyze the formation of H-aggregates in aqueous solutions, providing insights into the structural transformation from strong to weak molecular coupling (Berlepsch & Böttcher, 2015).
Synthesis of Novel Compounds with Potential Biological Activity
Indole derivatives, which are structurally related to the chemical, have been synthesized and investigated for their potential biological activity. These compounds, including derivatives of 2,3-dimethylindole, show promise in activities like para-amino benzoic acid antagonism and glutamyl endopeptidase II inhibition (Avdeenko, Konovalova, & Yakymenko, 2020).
Antibacterial Applications
Another research focused on synthesizing arylidenes oxindole and spiro-oxindoles derivatives, which are structurally similar to the mentioned chemical. These compounds were evaluated for their in vitro antibacterial activity, indicating their potential use in developing new antibacterial agents (Hassan & Hassane, 2019).
Development of Progesterone Receptor Modulators
Research on 3,3-dialkyl-5-aryloxindole derivatives, closely related to the chemical, has been conducted to develop new progesterone receptor modulators for use in female healthcare. These compounds have shown potential in controlling functional response related to PR antagonists and agonists (Fensome et al., 2008).
Photoelectric Conversion in Solar Cells
A study involving carboxylated cyanine dyes, structurally similar to the specified compound, explored their use in improving photoelectric conversion efficiency of dye-sensitized solar cells. This indicates the potential of such compounds in enhancing renewable energy technologies (Wu et al., 2009).
properties
IUPAC Name |
2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O10S3/c1-36(2)29-25-27(55(48,49)50)16-18-31(29)42(22-10-6-9-15-35(44)39-20-11-21-40-41-38)33(36)13-7-5-8-14-34-37(3,4)30-26-28(56(51,52)53)17-19-32(30)43(34)23-12-24-54(45,46)47/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H3-,39,44,45,46,47,48,49,50,51,52,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWZWZJMKCNGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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